REACTION_CXSMILES
|
S(Cl)(Cl)=O.FC(F)(F)C(O)=O.[CH3:12][O:13][C:14]1[C:15]([O:26][CH2:27][CH2:28][CH2:29][N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[CH:16][C:17]([N+:23]([O-:25])=[O:24])=[C:18]([CH:22]=1)[C:19](O)=[O:20].C[N:37](C=O)C>>[CH3:12][O:13][C:14]1[C:15]([O:26][CH2:27][CH2:28][CH2:29][N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[CH:16][C:17]([N+:23]([O-:25])=[O:24])=[C:18]([CH:22]=1)[C:19]([NH2:37])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid trifluoroacetate
|
Quantity
|
7.54 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.COC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OCCCN1CCOCC1
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene (x2)
|
Type
|
CUSTOM
|
Details
|
ammonia was bubbled through the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
After concentration of the filtrate by evaporation
|
Type
|
CUSTOM
|
Details
|
the product crystallised
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])OCCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |